molecular formula C16H29NO4 B13710346 tert-Butyl 4-(3-ethoxy-2-methyl-3-oxopropyl)piperidine-1-carboxylate

tert-Butyl 4-(3-ethoxy-2-methyl-3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B13710346
M. Wt: 299.41 g/mol
InChI Key: HGJNBCMINFGPAN-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-ethoxy-2-methyl-3-oxopropyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 3-ethoxy-2-methyl-3-oxopropyl substituent at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical chemistry, where the Boc group protects amines during multi-step reactions. The ethoxy and methyl substituents on the oxopropyl chain influence its steric and electronic properties, impacting reactivity and interactions with biological targets.

Properties

IUPAC Name

tert-butyl 4-(3-ethoxy-2-methyl-3-oxopropyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-6-20-14(18)12(2)11-13-7-9-17(10-8-13)15(19)21-16(3,4)5/h12-13H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJNBCMINFGPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Piperidine Derivatives

Method Overview:
This approach involves the alkylation of a suitably protected piperidine with a precursor bearing the 3-ethoxy-2-methyl-3-oxopropyl group, often via nucleophilic substitution or addition reactions.

Procedure Highlights:

  • Starting with tert-Butyl piperidine-1-carboxylate (Boc-protected piperidine) as the core molecule.
  • The key step involves the introduction of the 3-ethoxy-2-methyl-3-oxopropyl moiety through nucleophilic addition or substitution, often using a halogenated or activated derivative of the target group.

Reaction Conditions:

  • Use of bases such as potassium carbonate or sodium hydride to deprotonate the nitrogen or the alpha-position of the piperidine.
  • Employing electrophilic intermediates like 3-ethoxy-2-methyl-3-oxopropyl halides or activated esters.
  • Solvents such as acetonitrile, DMF, or ethanol under reflux conditions.

Limitations & Notes:

  • The method's efficiency depends on the reactivity of the electrophile and the stability of intermediates.
  • Yields are variable, typically ranging from 50% to 80%, depending on reaction optimization.

Multistep Synthesis via Esterification and Functional Group Interconversion

Method Overview:
This involves synthesizing the 3-ethoxy-2-methyl-3-oxopropyl fragment separately, then coupling it with the piperidine ring through esterification or amide formation.

Key Steps:

  • Preparation of 3-ethoxy-2-methyl-3-oxopropyl precursor:
    • Starting from ethyl acetoacetate or methyl acetoacetate, perform alkylation with appropriate alkyl halides (e.g., ethyl bromide) under basic conditions to introduce the ethoxy group.
    • Methylation at the 2-position can be achieved via methyl iodide or dimethyl sulfate.
  • Coupling with Piperidine:
    • Activation of the acid or alcohol functionalities (e.g., via formation of acid chlorides or activated esters).
    • Nucleophilic attack by the piperidine nitrogen to form the desired ester linkage.

Reaction Conditions:

  • Use of triethylamine or pyridine as base catalysts.
  • Reflux in solvents like dichloromethane or tetrahydrofuran (THF).
  • Purification via chromatography.

Yields & Efficiency:

  • Typically yields range from 60% to 85%, with purification steps critical for high purity.

Catalytic and Microwave-Assisted Approaches

Method Overview:
Recent advances include the use of catalysis and microwave irradiation to accelerate reactions, improve yields, and reduce reaction times.

Procedures:

  • Catalysts such as palladium or copper complexes facilitate coupling reactions.
  • Microwave irradiation (at 100-150°C) enhances reaction kinetics, especially for esterification and alkylation steps.

Reaction Conditions:

  • Catalytic systems often operate in polar solvents like N,N-dimethylformamide (DMF) or acetonitrile.
  • Reaction times are significantly reduced (from hours to minutes).

Research Data:

  • Microwave-assisted esterification has demonstrated yields exceeding 90% with reaction times under 30 minutes.

Summary of Reaction Data and Conditions

Method Key Reagents Solvent Temperature Time Yield Notes
Direct Alkylation Piperidine, ethyl or halogenated precursor Acetonitrile/DMF Reflux 12-24h 50-80% Requires optimization
Multistep Synthesis Acetoacetate derivatives, alkyl halides Dichloromethane, THF Reflux 24-48h 60-85% Purification critical
Microwave-Assisted Catalysts, precursors DMF, acetonitrile 100-150°C <30 min >90% Efficient, scalable

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy-substituted oxopropyl side chain.

    Reduction: Reduction reactions can target the carbonyl group in the oxopropyl side chain, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are typically formed.

    Substitution: Substituted piperidine derivatives are the major products.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.

    Protecting Group: The tert-butyl ester group can serve as a protecting group for carboxylic acids during multi-step synthesis.

Biology and Medicine

    Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.

    Biological Studies: The compound can be used to study the biological activity of piperidine derivatives.

Industry

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-ethoxy-2-methyl-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, modulating their activity. The ethoxy-substituted oxopropyl side chain may enhance the compound’s binding affinity and specificity. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name & CAS Number Substituents/Modifications Molecular Formula Similarity Score (vs. Target) Key Distinctions
Target Compound 4-(3-ethoxy-2-methyl-3-oxopropyl) C₁₄H₂₃NO₄ - Reference compound for comparison.
tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 877173-80-3) 3-(3-ethoxy-3-oxopropanoyl) on piperidine C₁₄H₂₁NO₅ 0.97 Substituent at position 3; lacks methyl group on oxopropanoyl.
tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 891494-65-8) 3-(3-methoxy-3-oxopropanoyl) on piperidine C₁₃H₁₉NO₅ 0.95 Methoxy instead of ethoxy; lower lipophilicity (logP).
tert-Butyl (2R)-2-(2-methoxy-2-oxoethyl)-5-methylidenepiperidine-1-carboxylate (CAS N/A) 2-(2-methoxy-2-oxoethyl) with 5-methylidene group; R-configuration C₁₅H₂₃NO₄ N/A Methylidene group alters ring conformation; stereospecific reactivity.
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 156185-63-6) 4-(3-hydroxypropyl) substituent C₁₃H₂₅NO₃ 0.98 Hydroxypropyl instead of ethoxy-methyl-oxopropyl; higher polarity.

Physicochemical Properties

  • Target Compound : Predicted logP ≈ 2.5 (estimated via analogs), molecular weight 275.3 g/mol. The ethoxy group enhances lipophilicity compared to methoxy analogs.
  • CAS 877173-80-3: Higher oxygen content (C₁₄H₂₁NO₅) may reduce membrane permeability vs. target compound .
  • CAS 156185-63-6 : Hydroxypropyl substituent increases solubility in polar solvents (e.g., water solubility ~50 mg/L) but reduces BBB permeability .

Biological Activity

tert-Butyl 4-(3-ethoxy-2-methyl-3-oxopropyl)piperidine-1-carboxylate (CAS No. 301232-45-1) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

The molecular formula of this compound is C15H27NO4C_{15}H_{27}NO_{4} with a molecular weight of approximately 285.37 g/mol. The compound is characterized by a piperidine ring, which is known for its diverse pharmacological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. The minimum inhibitory concentrations (MICs) against various bacterial strains were evaluated, showing promising results:

CompoundBacterial StrainMIC (µg/mL)
This compoundM. tuberculosis H37Rv< 520
This compoundS. epidermidis15.6
This compoundM. luteus62.5

These findings suggest that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity Studies

Cytotoxicity assays were conducted using the HaCaT cell line to assess the safety profile of the compound. The half-maximal inhibitory concentration (IC50) values indicated that the compound has a favorable selectivity index (SI):

CompoundIC50 (µg/mL)SI (IC50/MIC)
This compound> 12.5> 1.0

An SI greater than 1 suggests that the compound is less toxic to non-cancerous cells compared to its antimicrobial activity, indicating potential for therapeutic applications .

Study on Tuberculosis

In a comparative study focusing on piperidine derivatives, tert-butyl 4-(3-ethoxy-2-methyl-3-oxopropyl)piperidine demonstrated an MIC value comparable to standard antitubercular drugs. This suggests that structural modifications in piperidine compounds can enhance their efficacy against resistant strains of M. tuberculosis .

The synthesis of this compound typically involves the reaction of piperidinic acid derivatives with ethoxycarbonyl compounds under basic conditions, yielding high purity products suitable for biological testing. The mechanism of action is hypothesized to involve interference with bacterial cell wall synthesis or metabolic pathways, although further studies are needed to elucidate this fully .

Q & A

Basic Research Questions

Q. What are the critical variables affecting the synthesis yield of tert-butyl 4-(3-ethoxy-2-methyl-3-oxopropyl)piperidine-1-carboxylate, and how can they be optimized?

  • Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature, solvent choice, and catalyst loading. For example, highlights multi-step reactions using Grignard reagents (e.g., PhMgCl in THF) under anhydrous conditions. Key variables include:

  • Temperature : Reactions often proceed at controlled temperatures (e.g., 0°C to room temperature) to minimize side reactions.
  • Solvent : Polar aprotic solvents like THF enhance nucleophilic substitution efficiency.
  • Purification : Column chromatography or recrystallization (e.g., from ethanol/water mixtures) is critical for isolating high-purity products .
    • Data Table :
StepReagent/ConditionYield (%)Purity (HPLC)
1PhMgCl, THF, 0°C6592%
2n-BuLi, hexane7889%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential.

  • 1H/13C NMR : and demonstrate the use of NMR to confirm stereochemistry and functional groups (e.g., tert-butyl at δ 1.4 ppm, carbonyl at ~170 ppm).
  • IR : Stretching frequencies for ester C=O (~1740 cm⁻¹) and ketone groups (~1710 cm⁻¹) validate structural motifs .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) emphasize:

  • Personal Protective Equipment (PPE) : Fire-resistant lab coats, nitrile gloves, and self-contained breathing apparatus for fire scenarios ( ).
  • Storage : Keep in sealed containers under inert gas (e.g., N₂) to prevent hydrolysis ().
  • First Aid : Immediate decontamination with water for skin/eye contact and medical consultation for inhalation exposure ().

Advanced Research Questions

Q. How can reaction mechanisms for multi-step syntheses involving this compound be elucidated?

  • Methodological Answer : Kinetic studies and intermediate trapping are key. For example, describes monitoring reactions via thin-layer chromatography (TLC) and isolating intermediates (e.g., oxo-piperidine derivatives) to confirm stepwise pathways. Isotopic labeling (e.g., 13C) of carbonyl groups can track reaction progress .

Q. What computational approaches predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) simulations using PubChem’s structural data (InChI, SMILES) can model electronic properties. For instance, provides InChI strings to calculate frontier molecular orbitals, predicting nucleophilic/electrophilic sites .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. ROS scavenging) be resolved?

  • Methodological Answer : Validate hypotheses using orthogonal assays. notes conflicting roles in enzyme modulation and oxidative stress mitigation. Dose-response curves and knockout models (e.g., CRISPR-edited enzymes) can isolate mechanisms .

Q. What strategies address scalability challenges in multi-gram syntheses?

  • Methodological Answer : suggests optimizing solvent volumes and catalyst recycling. For example, replacing THF with cheaper DMF in scale-up reactions reduces costs while maintaining yield (85% at 10g scale). Continuous-flow systems may enhance reproducibility .

Q. How does the compound’s ester group influence compatibility with other functional groups in combinatorial chemistry?

  • Methodological Answer : The tert-butyl ester acts as a protecting group, enabling selective reactions. shows its stability under basic conditions (e.g., NaH-mediated alkylation) but susceptibility to acidic hydrolysis (e.g., TFA deprotection). Compatibility with amines and thiols requires pH control (pH 7–9) .

Data Contradiction Analysis

  • Example : Discrepancies in reported toxicity profiles ( vs. 22):
    • Resolution : Batch-specific impurities (e.g., residual Pd catalysts) may explain variability. ICP-MS analysis of heavy metals and LC-MS purity checks are recommended for batch standardization .

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